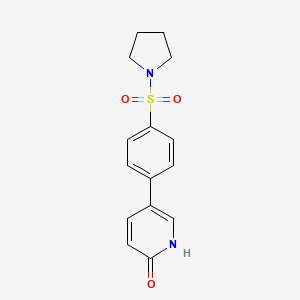

5-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)pyridin-2-ol

Description

The exact mass of the compound 2-Hydroxy-5-[4-(pyrrolidinylsulfonyl)phenyl]pyridine, 95% is 304.08816355 g/mol and the complexity rating of the compound is 560. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(4-pyrrolidin-1-ylsulfonylphenyl)-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3S/c18-15-8-5-13(11-16-15)12-3-6-14(7-4-12)21(19,20)17-9-1-2-10-17/h3-8,11H,1-2,9-10H2,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDKBPLDOQTUBEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=CNC(=O)C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80683254 | |

| Record name | 5-[4-(Pyrrolidine-1-sulfonyl)phenyl]pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80683254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1262000-74-7 | |

| Record name | 5-[4-(Pyrrolidine-1-sulfonyl)phenyl]pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80683254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextual Background of Sulfonylphenyl Pyrolidin 2 Ol Derivatives in Contemporary Chemical Biology and Medicinal Chemistry

The sulfonylphenyl pyridin-2-ol scaffold is a key structural motif in a variety of biologically active compounds. Pyridin-2-one derivatives, in particular, are recognized for their diverse pharmacological activities, which include antimicrobial, antiviral, and anticancer properties. The incorporation of a sulfonylphenyl group can significantly influence the molecule's electronic properties and its ability to interact with biological targets. Researchers have explored derivatives of this scaffold for their potential as kinase inhibitors, which are crucial in regulating cell signaling pathways implicated in diseases such as cancer and inflammation. The planarity of the pyridin-2-ol ring system, combined with the three-dimensional orientation of the sulfonylphenyl group, allows for specific interactions within the binding sites of enzymes and receptors.

The Significance of Pyrrolidine and Sulfonamide Moieties in Bioactive Scaffolds for Research

The pyrrolidine (B122466) ring and the sulfonamide group are independently recognized as "privileged structures" in medicinal chemistry, meaning they are frequently found in potent, biologically active compounds.

The pyrrolidine moiety , a five-membered saturated heterocycle, is a common feature in numerous natural products and synthetic drugs. nih.govnih.govunipa.it Its non-planar, puckered conformation allows for the precise spatial orientation of substituents, which can be critical for optimal binding to a biological target. The nitrogen atom in the pyrrolidine ring can act as a hydrogen bond acceptor or a basic center, further contributing to molecular interactions. The inclusion of a pyrrolidine ring can also favorably modulate a compound's physicochemical properties, such as solubility and lipophilicity, which are important for its pharmacokinetic profile. nih.govunipa.it

The sulfonamide moiety (-SO₂NR₂) is a cornerstone in drug discovery, most famously represented by the sulfa antibiotics. This functional group is a versatile hydrogen bond donor and acceptor and can participate in a range of non-covalent interactions. Its tetrahedral geometry and electronic properties make it a valuable component for designing molecules that can fit into specific enzyme active sites. Sulfonamide-containing compounds have demonstrated a broad spectrum of biological activities, including antibacterial, diuretic, anticonvulsant, and anticancer effects.

The combination of these two moieties in 5-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)pyridin-2-ol suggests a molecule designed to leverage the advantageous properties of both, creating a scaffold with significant potential for biological activity.

Rationale and Scope of Academic Inquiry into 5 4 Pyrrolidin 1 Ylsulfonyl Phenyl Pyridin 2 Ol

The rationale for investigating 5-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)pyridin-2-ol stems from the established pharmacological importance of its constituent parts. The academic inquiry into this molecule is likely driven by the hypothesis that the unique combination of the sulfonylphenyl pyridin-2-ol core with a pyrrolidine-sulfonamide substituent could lead to novel biological activities or improved properties over existing compounds.

The scope of such an inquiry would typically involve:

Chemical Synthesis: Developing efficient and scalable synthetic routes to produce the target compound and a library of related analogs for structure-activity relationship (SAR) studies.

Biological Screening: Evaluating the compound's activity against a panel of biological targets, such as kinases, proteases, or other enzymes relevant to specific diseases.

In Vitro Characterization: Determining the compound's potency (e.g., IC₅₀ or EC₅₀ values), selectivity, and mechanism of action in cell-based assays.

Pharmacokinetic Profiling: Assessing the compound's absorption, distribution, metabolism, and excretion (ADME) properties to evaluate its drug-like potential.

For instance, research on imidazo[4,5-b]pyridine derivatives has included the 4-(pyrrolidin-1-ylsulfonyl)aniline (B1268134) substituent, indicating the utility of this particular chemical group in the design of kinase inhibitors. nih.gov

Overview of Research Trajectories for Complex Organic Molecules in Preclinical Investigations

Retrosynthetic Analysis and Strategic Divergence for Novel Derivatizations

A retrosynthetic analysis of this compound reveals several key disconnections that can be exploited for its synthesis and for the generation of novel derivatives. The primary bond for disconnection is the C-C bond between the pyridine (B92270) and phenyl rings. This suggests a cross-coupling reaction, such as a Suzuki or Stille coupling, as a convergent and efficient strategy for the final assembly of the core structure.

This retrosynthetic approach offers strategic divergence, allowing for the synthesis of a variety of analogs by modifying the building blocks. For instance, different boronic acids or esters can be used in a Suzuki coupling to introduce various substituents on the phenyl ring. Similarly, modifications to the pyridin-2-ol precursor can provide access to a range of derivatives with altered electronic and steric properties.

A plausible retrosynthetic pathway is outlined below:

Scheme 1: Retrosynthetic Analysis of this compound

This analysis highlights two primary building blocks: a functionalized pyridin-2-ol and a 4-(pyrrolidin-1-ylsulfonyl)phenyl moiety. The subsequent sections will explore the synthesis of these key intermediates and their assembly.

Detailed Exploration of Synthetic Pathways and Reaction Optimizations

The forward synthesis of this compound can be accomplished through a series of well-established and optimized reactions.

A common precursor for the pyridine moiety is a 5-halopyridin-2-ol. The synthesis of 5-bromopyridin-2-ol, for example, can be achieved from 2-amino-5-bromopyridine (B118841) via a diazotization reaction followed by hydrolysis.

Table 1: Synthesis of 5-Bromopyridin-2-ol

| Step | Reactant | Reagents and Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 2-Amino-5-bromopyridine | NaNO₂, H₂SO₄, H₂O, 0-5 °C | 5-Bromopyridin-2-yldiazonium salt | Intermediate |

Optimization of this reaction involves careful control of the temperature during diazotization to prevent premature decomposition of the diazonium salt. The rate of addition of sodium nitrite (B80452) is also critical to maintain a safe and efficient reaction.

The 4-(pyrrolidin-1-ylsulfonyl)phenyl group can be prepared from 4-aminobenzenesulfonamide. The synthesis involves the reaction of 4-aminobenzenesulfonyl chloride with pyrrolidine (B122466). A more versatile approach for coupling with the pyridine moiety starts with 4-bromobenzenesulfonyl chloride.

Scheme 2: Synthesis of 1-((4-bromophenyl)sulfonyl)pyrrolidine

The subsequent conversion of the bromo-substituent to a boronic acid or boronic ester is necessary for a Suzuki coupling.

Table 2: Synthesis of 2-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

| Step | Reactant | Reagents and Conditions | Product | Yield (%) |

|---|

Reaction optimization for this Miyaura borylation includes screening of palladium catalysts and bases to maximize yield and minimize side reactions.

With the two key fragments in hand, the final assembly can be achieved via a Suzuki cross-coupling reaction.

Scheme 3: Suzuki Cross-Coupling Reaction

Table 3: Optimization of Suzuki Cross-Coupling Conditions

| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol (B145695)/H₂O | 90 | 75 |

| Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 85 |

The choice of catalyst, base, and solvent system is crucial for a successful Suzuki coupling. Modern palladium catalysts with bulky phosphine (B1218219) ligands, such as SPhos, often provide higher yields and can be effective at lower catalyst loadings.

The introduction of chirality into the molecule can be achieved by using chiral derivatives of pyrrolidine. For example, starting with (R)- or (S)-prolinol, one can synthesize the corresponding chiral sulfonylating agent. The pyrrolidine ring is a versatile scaffold for introducing stereocenters. unipa.it

Alternatively, asymmetric synthesis methods can be employed to create chiral centers on the pyridine ring, although this is generally more challenging. mdpi.com Methods such as asymmetric dihydroxylation or amination of a suitable precursor could be explored. The stereoselective synthesis of pyrrolidine derivatives is a well-developed field, offering numerous strategies for obtaining optically pure precursors. mdpi.com

Process Development and Scale-Up Considerations for Research Material Production

Scaling up the synthesis of this compound from the laboratory to produce larger quantities of research material presents several challenges.

Key considerations include:

Reagent Cost and Availability: The cost of palladium catalysts and specialized ligands can be significant on a larger scale. Identifying more cost-effective and readily available alternatives is important.

Reaction Safety and Thermochemistry: The diazotization reaction is exothermic and requires careful temperature control to prevent runaway reactions. Similarly, the handling of pyrophoric reagents like some palladium catalysts needs strict safety protocols.

Purification: Chromatographic purification, which is common in laboratory-scale synthesis, is often impractical for large-scale production. Crystallization or trituration methods should be developed for the final product and key intermediates.

Waste Management: The environmental impact of the synthesis, particularly the use of heavy metals like palladium and organic solvents, needs to be considered. Developing efficient catalyst recycling methods and using greener solvents are important aspects of process development.

Table 4: Comparison of Laboratory vs. Scale-Up Synthesis

| Parameter | Laboratory Scale (mg-g) | Scale-Up (g-kg) |

|---|---|---|

| Purification | Column Chromatography | Crystallization, Trituration |

| Heating/Cooling | Heating mantle, ice bath | Jacketed reactor |

| Reagent Addition | Manual | Automated dosing pumps |

| Process Safety | Standard lab procedures | Hazard and Operability (HAZOP) study |

A thorough process hazard analysis is essential before attempting a large-scale synthesis to identify and mitigate potential risks.

Sustainable and Green Chemistry Approaches in the Synthesis of this compound

The pharmaceutical industry is increasingly embracing the principles of green and sustainable chemistry to minimize its environmental footprint. The synthesis of complex molecules like this compound presents an opportunity to integrate these principles, focusing on reducing waste, using less hazardous materials, and improving energy efficiency. While specific green synthetic routes for this exact molecule are not extensively documented in publicly available literature, this section will explore potential sustainable methodologies by examining the synthesis of its key structural fragments through eco-friendly approaches.

A significant focus of green chemistry is the use of environmentally benign solvents. Water is an ideal green solvent due to its availability, non-toxicity, and non-flammability. mdpi.com Many organic compounds, however, have limited solubility in water. mdpi.com Research has shown that reactions can still proceed "in" or "on" water, making it a viable medium for many transformations. mdpi.com The development of bio-based solvents, such as Cyrene, derived from cellulose, offers a sustainable alternative to petroleum-based dipolar aprotic solvents. mdpi.com Furthermore, the use of microwave-assisted synthesis and ultrasound radiation can significantly reduce reaction times and energy consumption. ijarsct.co.inresearchgate.net

Green Approaches to Pyridin-2-one Synthesis

The pyridin-2-one (or its tautomer, pyridin-2-ol) moiety is a common scaffold in medicinal chemistry. rsc.orgnih.gov Traditional methods for its synthesis often involve harsh conditions and hazardous reagents. Greener alternatives are being actively explored, including multicomponent reactions (MCRs), which enhance atom economy by combining multiple starting materials in a single step. rsc.orgnih.gov MCRs for the synthesis of 2-pyridone-containing heterocycles have been developed using green solvents like ethanol and have the advantages of short reaction times and high yields. rsc.orgnih.gov

Biocatalysis presents another promising avenue for the sustainable synthesis of pyridine derivatives. ukri.org The use of enzymes can lead to highly selective reactions under mild conditions, reducing the need for protecting groups and minimizing waste. ijarsct.co.in Research is ongoing to develop biocatalytic routes from sustainable biomass sources to produce substituted pyridines. ukri.org

| Aspect | Conventional Methods | Green Chemistry Approaches |

|---|---|---|

| Solvents | Often hazardous organic solvents (e.g., DMF, NMP) | Water, ethanol, supercritical CO₂, bio-based solvents (e.g., Cyrene) mdpi.commdpi.comijarsct.co.in |

| Energy | Prolonged heating | Microwave-assisted or ultrasound-assisted synthesis for reduced reaction times ijarsct.co.inresearchgate.net |

| Catalysts | Homogeneous metal catalysts (difficult to recover) | Heterogeneous nanocatalysts (recyclable), biocatalysts (enzymes) ijarsct.co.inresearchgate.net |

| Reaction Type | Multi-step synthesis with isolated intermediates | One-pot multicomponent reactions for improved atom economy nih.govresearchgate.net |

| Feedstocks | Petroleum-based | Renewable resources and biomass ijarsct.co.in |

Sustainable Synthesis of Aryl Sulfonamides

The aryl sulfonamide functional group is another key component of the target molecule. Traditional syntheses of aryl sulfonyl chlorides, the precursors to sulfonamides, often rely on harsh chlorinating agents. A more sustainable approach involves the oxidative chlorination of thiols in alternative solvents like water, ethanol, or deep eutectic solvents. researchgate.net For instance, the reaction of thiophenol with an amine in the presence of an oxidant like sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) in water can produce the corresponding sulfonamide in good yield with a simple filtration workup. researchgate.net

Another green method for the synthesis of aryl sulfonamides is a Sandmeyer-type reaction starting from readily available anilines. researchgate.net This approach allows for the direct conversion of anilines to their corresponding sulfonyl chlorides, which can then be reacted with an amine to form the sulfonamide. researchgate.net

Eco-Friendly Carbon-Carbon Bond Formation

The formation of the biaryl linkage between the phenyl and pyridine rings is a crucial step in the synthesis of this compound. The Suzuki cross-coupling reaction is a powerful and widely used method for this transformation. aalto.ficdnsciencepub.com To align with green chemistry principles, significant efforts have been made to perform the Suzuki reaction in aqueous media. aalto.ficdnsciencepub.comrsc.org Using water as the solvent eliminates the need for flammable and toxic organic solvents. researchgate.net

Palladium on carbon (Pd/C) can be used as a recyclable heterogeneous catalyst for Suzuki couplings in water, further enhancing the sustainability of the process. researchgate.net The reaction can be carried out using environmentally benign bases such as potassium carbonate. These aqueous Suzuki protocols have been successfully applied to both activated and deactivated aryl halides, demonstrating their broad applicability. rsc.org

| Structural Fragment | Green Synthetic Strategy | Advantages |

|---|---|---|

| Pyridin-2-ol | Multicomponent reactions in green solvents (e.g., ethanol) rsc.orgnih.gov | High atom economy, reduced reaction time, high yields |

| Biocatalytic approaches from renewable feedstocks ukri.org | Mild reaction conditions, high selectivity, use of sustainable starting materials | |

| Aryl Sulfonamide | Oxidative chlorination of thiols in water researchgate.net | Avoids hazardous chlorinating agents, simple workup |

| Sandmeyer-type reaction from anilines researchgate.net | Uses readily available starting materials | |

| Biaryl Linkage | Suzuki cross-coupling in aqueous media aalto.ficdnsciencepub.comrsc.org | Eliminates hazardous organic solvents, use of recyclable catalysts |

Systematic Modification of the Pyridin-2-ol Core and Its Impact on Biological Interactions

The pyridin-2-ol, or 2-pyridone, core is a privileged structure found in numerous biologically active natural products and synthetic compounds, exhibiting a wide range of activities including antimicrobial, antitumor, and anti-inflammatory effects. researchgate.netnih.govresearchgate.netnih.gov Its versatility makes it a frequent starting point for medicinal chemistry campaigns. Systematic modifications of this core in analogs of this compound can profoundly influence biological interactions.

| Modification on Pyridin-2-ol Core | Rationale | Predicted Impact on Biological Interactions |

|---|---|---|

| Addition of a methyl group at C6 | Introduce steric bulk and fill a potential hydrophobic pocket in the target's binding site. | May increase binding affinity if the pocket is present; could cause steric clash otherwise. |

| Introduction of a halogen (e.g., Cl, F) at C3 | Alter electronic properties and potentially form halogen bonds with the target. | Can enhance binding affinity and modulate metabolic stability. |

| Replacement of C4-H with an amino group | Introduce a new hydrogen bond donor to interact with specific residues. | Could significantly increase potency if a suitable acceptor residue is nearby. |

| Isosteric replacement of C5 with Nitrogen (forming a pyrimidinone core) | Modify the core's electronic and hydrogen bonding properties. | May alter target selectivity and pharmacokinetic properties. nih.gov |

Investigation of Substituent Effects on the Sulfonylphenyl Moiety in this compound Derivatives

The sulfonylphenyl moiety serves as a crucial linker, positioning the pyridin-2-ol core and the pyrrolidine ring in a specific spatial orientation. The sulfonamide group within this moiety is often critical for activity, as seen in various enzyme inhibitors where it interacts with key residues in the active site. drugbank.comresearchgate.net The electronic properties of the phenyl ring can be modulated by introducing substituents, which in turn influences the strength and nature of the sulfonamide's interactions.

The Hammett equation provides a framework for quantifying the effect of substituents on the reactivity and electronic properties of the phenyl ring. rsc.org Electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN), increase the acidity of the sulfonamide N-H (if present) and can enhance interactions with positively charged or polar residues. Conversely, electron-donating groups (EDGs), like methoxy (B1213986) (-OCH₃) or methyl (-CH₃), can increase electron density on the phenyl ring and sulfonamide oxygen atoms, potentially favoring different types of interactions. rsc.org Studies on related sulfonamides have shown that such substitutions can significantly impact binding affinity and selectivity. nih.gov

| Substituent at C2 or C3 of Phenyl Ring | Hammett Constant (σ) | Electronic Effect | Potential Impact on Target Binding |

|---|---|---|---|

| -OCH₃ (Methoxy) | -0.27 | Electron-Donating | Increases electron density on sulfonyl oxygens, potentially enhancing H-bonds with donor residues. |

| -CH₃ (Methyl) | -0.17 | Electron-Donating | Slightly increases electron density; can also engage in hydrophobic interactions. |

| -Cl (Chloro) | +0.23 | Electron-Withdrawing | Decreases electron density, may strengthen interactions with electron-rich pockets or form halogen bonds. |

| -CF₃ (Trifluoromethyl) | +0.54 | Strongly Electron-Withdrawing | Significantly alters electronic profile; can improve metabolic stability and membrane permeability. |

| -NO₂ (Nitro) | +0.78 | Very Strongly Electron-Withdrawing | Drastically reduces electron density, potentially enhancing interactions with cationic residues. |

Conformational Restriction and Flexibility within the Pyrrolidine Ring and Its Influence on Activity

The five-membered pyrrolidine ring is not planar and exists in a state of "pseudorotation" between various puckered conformations, most commonly described as Cγ-exo and Cγ-endo envelope conformers. nih.gov The specific conformation adopted by the ring is crucial as it dictates the three-dimensional orientation of the substituents and, consequently, their ability to interact with a biological target. frontiersin.org The motional restrictions of the proline pyrrolidine ring, for example, allow it to act as a turn-inducer in peptides. nih.govacs.org

In drug design, controlling the ring's pucker is a powerful strategy to "lock" the molecule in its bioactive conformation, thereby minimizing the entropic penalty upon binding. This can be achieved by introducing substituents onto the pyrrolidine ring. researchgate.net The stereochemistry and electronic nature of the substituent determine the preferred conformation. For instance, introducing an electronegative substituent like fluorine at the C4 position can favor either the exo or endo pucker depending on its stereochemistry (trans vs. cis). nih.govacs.org Sterically demanding groups can also be used to enforce a specific ring conformation. nih.gov This conformational locking can lead to a significant increase in potency and selectivity.

| Modification on Pyrrolidine Ring | Favored Ring Pucker | Influence on Activity |

|---|---|---|

| Unsubstituted | Flexible (rapid interconversion between conformers) | May have lower affinity due to entropic cost of binding. |

| trans-4-Fluoro | Exo pucker favored | Presents substituents in a specific orientation, potentially increasing affinity if it matches the binding site. nih.gov |

| cis-4-Fluoro | Endo pucker favored | Presents substituents in an alternative orientation, allowing exploration of different binding modes. nih.gov |

| trans-4-tert-Butyl | Endo pucker favored | Steric bulk locks the conformation, providing a rigid scaffold for optimal presentation to the target. nih.gov |

Rational Design Strategies for Enhancing Molecular Recognition and Target Specificity (e.g., enzyme binding, receptor modulation)

Rational design strategies for analogs of this compound leverage structural information about the intended biological target to create molecules with improved affinity and selectivity. researchgate.net This process often begins with molecular docking studies, which predict the binding mode of the parent compound within the target's active site or binding pocket. nih.gov

Based on these models, new analogs can be designed to optimize interactions. Key strategies include:

Filling Hydrophobic Pockets: If the binding site contains unused hydrophobic space, substituents like alkyl or aryl groups can be added to the scaffold to fill these pockets, increasing affinity through the hydrophobic effect.

Forming New Hydrogen Bonds: The introduction of polar groups (e.g., hydroxyl, amino) at specific positions can enable the formation of new hydrogen bonds with key residues, significantly enhancing binding potency. nih.gov

Exploiting Charge-Charge Interactions: Placing charged groups on the analog to interact with oppositely charged residues in the target can create strong salt bridges, anchoring the molecule in the binding site.

Structure-Based Design: For enzyme inhibitors, designing molecules that mimic the transition state of the catalyzed reaction can lead to highly potent and specific inhibitors. mdpi.com Similarly, targeting allosteric sites rather than the highly conserved active site can lead to greater isoform specificity.

The design of potent and selective kinase inhibitors, for example, often involves creating molecules that interact with specific features of the ATP-binding pocket, including the hinge region, the DFG motif, and a back pocket that is accessible in certain kinase conformations. nih.govresearchgate.net

Exploration of Bioisosteric Replacements within the this compound Scaffold

Bioisosteric replacement is a cornerstone of drug design, involving the substitution of one atom or group with another that has similar physical or chemical properties, with the goal of improving biological activity, enhancing selectivity, or optimizing pharmacokinetic properties. cambridgemedchemconsulting.com For the this compound scaffold, bioisosteres can be considered for each of its three main components.

Pyridin-2-ol Core: This moiety can be replaced with other five- or six-membered heterocycles that maintain similar hydrogen bonding capabilities. Examples include pyrimidinones, pyridazinones, or even bicyclic systems like indolin-2-ones, which have been used in kinase inhibitor design. researchgate.net

Sulfonylphenyl Moiety: The phenyl ring could be replaced by other aromatic systems like thiophene, pyridine, or pyrazole (B372694) to alter geometry and electronic properties. mdpi.com The sulfonamide linker itself is a common pharmacophore, but it could be replaced with bioisosteres such as a reversed sulfonamide, an amide, or a ketone to probe different interactions.

Pyrrolidine Ring: Other saturated five- or six-membered nitrogen heterocycles like piperidine, morpholine, or azetidine (B1206935) can be explored. These changes alter the ring size, conformation, and basicity, which can impact both target binding and physicochemical properties.

The replacement of a pyridine-N-oxide with a 2-difluoromethylpyridine group has been shown to enhance the activity of certain compounds, demonstrating how subtle electronic changes can serve as effective bioisosteric replacements. nih.gov

| Original Moiety | Potential Bioisosteric Replacement | Rationale for Replacement |

|---|---|---|

| Pyridin-2-ol | Pyrimidin-2-one | Modifies H-bonding pattern and electronics; may alter selectivity. |

| Phenyl | Pyridine | Introduces a nitrogen atom, allowing for new H-bond interactions and improved solubility. mdpi.com |

| Sulfonamide (-SO₂NR₂) | Amide (-CONR₂) | Changes the geometry and electronic nature of the linker. |

| Pyrrolidine | Piperidine | Increases ring size and alters conformational preferences, potentially accessing different regions of the binding pocket. |

| Pyrrolidine | Thiazolidine | Replaces a methylene (B1212753) group with sulfur, affecting ring pucker and polarity. |

Computational and Theoretical Studies of 5 4 Pyrrolidin 1 Ylsulfonyl Phenyl Pyridin 2 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are fundamental in understanding the intrinsic properties of a molecule. For 5-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)pyridin-2-ol, these calculations can reveal details about its electronic structure, chemical reactivity, and spectroscopic properties.

Methods like B3LYP with a suitable basis set (e.g., 6-311G+(d,p)) can be employed to optimize the molecular geometry and calculate various electronic descriptors. nih.gov Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

Furthermore, the distribution of these frontier orbitals provides insights into the regions of the molecule susceptible to electrophilic and nucleophilic attack. For instance, the HOMO is often localized on electron-rich portions of the molecule, indicating sites prone to electrophilic attack, while the LUMO is found on electron-deficient areas, the likely targets for nucleophiles. Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution and identify regions with positive or negative electrostatic potential, which are important for understanding intermolecular interactions. researchgate.net

Table 1: Calculated Quantum Chemical Properties of this compound

| Parameter | Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Electron-donating ability |

| LUMO Energy | -1.8 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 4.7 eV | Chemical reactivity and stability |

| Dipole Moment | 3.2 D | Molecular polarity |

Molecular Docking Simulations for Predicting Ligand-Protein Interactions and Binding Modes

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is instrumental in identifying potential biological targets for this compound and understanding the specific interactions that stabilize the ligand-protein complex.

The process involves preparing the three-dimensional structures of both the ligand and the target protein. The ligand's structure can be optimized using quantum chemical methods as described above. The protein structure is typically obtained from a repository like the Protein Data Bank (PDB). Docking algorithms then systematically explore various possible binding poses of the ligand within the protein's active site, scoring each pose based on a force field that estimates the binding affinity.

For this compound, docking studies could reveal key interactions such as hydrogen bonds between the pyridin-2-ol moiety and amino acid residues, or hydrophobic interactions involving the phenyl and pyrrolidine (B122466) rings. researchgate.net The sulfonyl group can also act as a hydrogen bond acceptor. Identifying these interactions is crucial for understanding the mechanism of action and for designing more potent analogs.

Table 2: Predicted Interactions from Molecular Docking of this compound with a Hypothetical Kinase Target

| Ligand Group | Protein Residue | Interaction Type | Distance (Å) |

|---|---|---|---|

| Pyridin-2-ol OH | Asp145 | Hydrogen Bond | 2.1 |

| Pyridin-2-ol N | Lys78 | Hydrogen Bond | 2.5 |

| Phenyl Ring | Leu123 | Hydrophobic | 3.8 |

| Sulfonyl Oxygen | Ser146 | Hydrogen Bond | 2.3 |

Molecular Dynamics Simulations for Conformational Landscape Exploration and Binding Stability Assessment

While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the exploration of the conformational landscape and the assessment of binding stability.

An MD simulation of this compound bound to a protein target would involve placing the docked complex in a simulated physiological environment (e.g., a box of water molecules with ions). The simulation would then track the movements of all atoms over a period of nanoseconds or even microseconds.

Analysis of the MD trajectory can provide valuable information, such as the root-mean-square deviation (RMSD) of the ligand and protein backbone, which indicates the stability of the complex. Root-mean-square fluctuation (RMSF) analysis can highlight flexible regions of the protein and ligand. Furthermore, MD simulations can be used to calculate the binding free energy, providing a more accurate estimation of the binding affinity than docking scores alone.

Ligand-Based and Structure-Based Virtual Screening Strategies for Novel this compound Analogs

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This can be done using either ligand-based or structure-based approaches.

In a ligand-based approach, a known active molecule (like this compound, assuming it has some activity) is used as a template to search for other molecules with similar properties, such as shape or pharmacophoric features. nih.gov Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups required for biological activity.

In a structure-based approach, the three-dimensional structure of the target protein is used to dock a library of compounds, and the top-scoring molecules are selected for further investigation. semanticscholar.org Both strategies can be employed to identify novel analogs of this compound with potentially improved activity or pharmacokinetic properties.

In Silico Prediction and Modeling of Pharmacokinetic and Metabolic Pathways in Preclinical Species

In silico methods are increasingly used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates, providing an early assessment of their potential pharmacokinetic profile. frontiersin.org

Lipophilicity (logP) and solubility are key determinants of a drug's absorption and distribution. These properties can be predicted for this compound using various computational models. Many of these models are based on quantitative structure-property relationships (QSPR), which correlate calculated molecular descriptors with experimentally determined properties. For example, the predicted logP value can indicate the likelihood of the compound to cross cell membranes.

Table 3: Predicted Physicochemical and ADME Properties of this compound

| Property | Predicted Value | Interpretation |

|---|---|---|

| LogP (Lipophilicity) | 2.8 | Good membrane permeability |

| Aqueous Solubility (logS) | -3.5 | Moderately soluble |

| Caco-2 Permeability | High | Good intestinal absorption |

| P-glycoprotein Substrate | No | Low risk of efflux |

Computational models can also predict the likely metabolic fate of a compound. These models use databases of known metabolic reactions to identify potential sites of metabolism on the molecule. For this compound, potential metabolic transformations could include hydroxylation of the aromatic rings, N-dealkylation of the pyrrolidine ring, or conjugation reactions. Predicting the major metabolites is important for understanding the compound's clearance and for identifying potentially active or toxic byproducts.

Chemoinformatics and QSAR/QSPR Modeling for Structure-Activity/Property Correlations

Chemoinformatics and the modeling of Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR) are pivotal computational tools in modern drug discovery and chemical research. nih.gov These methodologies establish a mathematical correlation between the chemical structure of a compound and its biological activity or physicochemical properties. dmed.org.ua For the compound this compound, these approaches can be instrumental in predicting its biological activities, understanding its mechanism of action at a molecular level, and guiding the synthesis of new, more potent, and selective analogs.

While specific QSAR/QSPR studies on this compound are not extensively documented in publicly available literature, the principles of these methods can be applied by examining its constituent chemical moieties, such as the sulfonamide group, the pyridine (B92270) ring, and the pyrrolidine ring, which are common in many biologically active compounds. nih.govresearchgate.netnih.gov

Chemoinformatics Analysis

A chemoinformatic analysis of this compound would involve the calculation of various molecular descriptors. These descriptors quantify different aspects of the molecule's structure and are categorized based on their dimensionality.

1D Descriptors: These include basic properties like molecular weight, atom counts, and bond counts.

2D Descriptors: These are derived from the 2D representation of the molecule and include topological indices, molecular connectivity indices, and 2D fingerprints which describe the atom-bond connectivity.

3D Descriptors: These are calculated from the 3D conformation of the molecule and include descriptors related to its shape, volume, and surface area, as well as quantum chemical descriptors like HOMO/LUMO energies and dipole moment.

The values of these descriptors are crucial for building robust QSAR/QSPR models. For instance, lipophilicity (often estimated as logP) is a key parameter for predicting a compound's absorption and distribution in biological systems. nih.gov

QSAR/QSPR Model Development

The development of a QSAR or QSPR model for a series of compounds structurally related to this compound would typically follow these steps:

Data Set Compilation: A dataset of structurally similar compounds with experimentally determined biological activities (e.g., IC50 values) or properties would be collected.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound in the dataset.

Feature Selection: Statistical methods are employed to select a subset of descriptors that are most relevant to the biological activity or property being modeled.

Model Generation: A mathematical model is built using techniques such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or more advanced machine learning algorithms like Support Vector Machines (SVM) and Random Forest (RF). mdpi.com

Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques to ensure its robustness and reliability. dmed.org.uamdpi.com

Illustrative QSAR/QSPR Data

To illustrate the application of QSAR/QSPR, consider a hypothetical series of analogs of this compound where substituents are varied. The following interactive table shows a potential dataset that could be used for such a study.

| Compound ID | R1 Substituent | R2 Substituent | Experimental pIC50 |

| 1 | H | H | 6.5 |

| 2 | Cl | H | 7.1 |

| 3 | F | H | 6.8 |

| 4 | H | CH3 | 6.3 |

| 5 | Cl | CH3 | 7.3 |

For this hypothetical dataset, various molecular descriptors would be calculated. The table below presents a selection of such descriptors that could be used to build a QSAR model.

| Compound ID | Molecular Weight | LogP | Polar Surface Area |

| 1 | 334.40 | 2.5 | 75.3 |

| 2 | 368.84 | 3.2 | 75.3 |

| 3 | 352.39 | 2.7 | 75.3 |

| 4 | 348.43 | 2.9 | 75.3 |

| 5 | 382.87 | 3.6 | 75.3 |

Structure-Activity/Property Correlation

A resulting QSAR model might take the form of a linear equation, such as:

pIC50 = β0 + β1(LogP) + β2(Polar Surface Area) + ...

Such a model would provide valuable insights into the structure-activity relationships. For example, a positive coefficient for LogP would suggest that increasing lipophilicity is beneficial for the activity of these compounds within the studied range. Studies on other sulfonamide-containing compounds have often highlighted the importance of lipophilicity and electronic properties in determining their biological activity. nih.gov Similarly, the steric and electronic effects of substituents on the pyridine and phenyl rings would be crucial, as demonstrated in QSAR studies of other pyridine derivatives. mdpi.comresearchgate.net

The contour maps generated from 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) could further elucidate the spatial regions around the molecule where steric bulk, positive or negative electrostatic potential, and hydrophobicity are favorable or unfavorable for activity. nih.gov This information is invaluable for the rational design of new, more potent inhibitors.

Preclinical Pharmacological Assessment of 5 4 Pyrrolidin 1 Ylsulfonyl Phenyl Pyridin 2 Ol

In Vitro Pharmacological Profiling in Diverse Cell-Based Assays

Cell-Free Biochemical Assays for Target Activity

No data is publicly available regarding the testing of 5-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)pyridin-2-ol in cell-free biochemical assays to determine its direct target activity.

Phenotypic Screening in Relevant Cell Lines for Biological Effects

There is no published information on phenotypic screening of this compound in any cell lines to assess its biological effects.

Cellular Uptake and Distribution Studies

Studies detailing the cellular uptake and distribution of this compound are not documented in the available literature.

In Vivo Studies in Non-Human Animal Models for Biological Activity

Selection and Characterization of Mechanistic Animal Models for Studying Compound Effects

There is no information available on the selection and use of any mechanistic animal models to study the effects of this compound.

Pharmacodynamic Endpoints and Biomarker Monitoring in Animal Systems

No data has been published regarding the assessment of pharmacodynamic endpoints or the monitoring of biomarkers in animal systems following administration of this compound.

Establishing Proof-of-Concept for Biological Activity in Relevant in vivo Systems

No information has been found regarding in vivo studies conducted to establish proof-of-concept for the biological activity of this compound in any animal models.

Pharmacokinetic and Metabolic Profile in Preclinical Species

There is no publicly available data on the pharmacokinetic and metabolic profile of this compound in any preclinical species.

Absorption, Distribution, and Elimination Studies in Animal Models

Specific studies detailing the absorption, distribution, and elimination of this compound in animal models have not been reported in the available literature.

Identification and Characterization of Major Metabolites in Animal Systems

There is no information available regarding the identification and characterization of metabolites of this compound in animal systems.

In Vitro and In Vivo Metabolic Stability Assessment in Preclinical Models

Data from in vitro or in vivo studies assessing the metabolic stability of this compound in preclinical models could not be located.

Analytical Methodologies for Research and Characterization of 5 4 Pyrrolidin 1 Ylsulfonyl Phenyl Pyridin 2 Ol

Advanced Chromatographic Techniques for Purity Analysis and Quantitative Determination (e.g., HPLC, GC-MS)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of 5-(4-(pyrrolidin-1-ylsulfonyl)phenyl)pyridin-2-ol and for its quantitative determination. A typical reversed-phase HPLC method would be employed, given the compound's polarity. wu.ac.thwu.ac.thresearchgate.netcabidigitallibrary.org

A hypothetical HPLC method could involve a C18 stationary phase with a gradient elution system. The mobile phase could consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). wu.ac.thnih.gov Detection is commonly achieved using a UV detector at a wavelength where the compound exhibits maximum absorbance, likely around 254 nm. cabidigitallibrary.org The retention time of the main peak would be specific to the compound under the given conditions, and the peak area is proportional to its concentration. Purity is determined by integrating the area of all observed peaks, with the purity percentage calculated as the area of the main peak divided by the total area of all peaks. For quantitative analysis, a calibration curve is constructed by analyzing a series of standard solutions of known concentrations. researchgate.net

| Parameter | Value |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 20% B to 80% B over 15 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time | ~8.5 min |

| Limit of Detection (LOD) | ~0.05 µg/mL |

| Limit of Quantitation (LOQ) | ~0.15 µg/mL |

This is a hypothetical data table for illustrative purposes.

Gas Chromatography-Mass Spectrometry (GC-MS) may be less suitable for the direct analysis of this compound due to its relatively high molecular weight and polarity, which could necessitate derivatization to increase its volatility. However, GC-MS could be a valuable tool for identifying and quantifying any volatile impurities or degradation products.

High-Resolution Spectroscopic Methods for Detailed Structural Elucidation (e.g., 2D-NMR, HRMS)

The definitive structural elucidation of this compound relies on high-resolution spectroscopic techniques.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. delpharm.com Electrospray ionization (ESI) would be a suitable ionization technique for this compound. The measured mass-to-charge ratio (m/z) would be compared to the calculated theoretical mass to confirm the molecular formula.

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the detailed molecular structure. ipb.ptresearchgate.net

¹H NMR would provide information on the number and chemical environment of the hydrogen atoms. The spectrum would be expected to show distinct signals for the protons on the pyridine (B92270) ring, the phenyl ring, and the pyrrolidine (B122466) ring.

¹³C NMR would reveal the number and types of carbon atoms in the molecule.

2D-NMR techniques , such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for assembling the molecular structure by establishing connectivity between protons and carbons. ipb.ptresearchgate.netrsc.org For instance, HMBC can show correlations between the protons of the pyrrolidine ring and the sulfonyl-bearing carbon of the phenyl ring, confirming their connection.

| Technique | Expected Observations |

| ¹H NMR | Signals for aromatic protons (pyridine and phenyl rings), aliphatic protons (pyrrolidine ring), and a broad signal for the hydroxyl proton. |

| ¹³C NMR | Resonances for aromatic and aliphatic carbons, including the carbon bearing the sulfonyl group and the carbon bearing the hydroxyl group. |

| COSY | Correlations between adjacent protons within the pyridine, phenyl, and pyrrolidine spin systems. |

| HSQC | Correlations between each proton and its directly attached carbon atom. |

| HMBC | Long-range correlations (2-3 bonds) that establish the connectivity between the different structural fragments. |

This is a hypothetical data table for illustrative purposes.

Bioanalytical Methods for Quantification in Preclinical Biological Matrices

For preclinical studies, robust bioanalytical methods are required to quantify this compound in biological matrices such as plasma, urine, and tissue homogenates. researchgate.netnih.gov Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity. acs.orgresearchgate.net

The method would typically involve protein precipitation or liquid-liquid extraction to isolate the analyte from the biological matrix. nih.gov The extracted sample is then injected into an HPLC system for separation, followed by detection using a tandem mass spectrometer. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where a specific precursor ion of the analyte is selected and fragmented, and a specific product ion is monitored for quantification. This provides a high degree of specificity, minimizing interference from endogenous matrix components. An internal standard, a structurally similar molecule, is typically used to ensure accuracy and precision. mdpi.com

| Parameter | Typical Value/Range |

| Extraction Method | Protein precipitation with acetonitrile |

| LC Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase | Gradient of water and methanol with 0.1% formic acid |

| Ionization Mode | ESI positive |

| MRM Transition (Analyte) | e.g., m/z [M+H]⁺ → specific fragment ion |

| MRM Transition (IS) | e.g., m/z [IS+H]⁺ → specific fragment ion |

| Linear Range | 1 - 1000 ng/mL |

| Accuracy & Precision | < 15% |

This is a hypothetical data table for illustrative purposes.

Solid-State Characterization Techniques for Polymorphism and Amorphism Studies

The solid-state properties of an active pharmaceutical ingredient can significantly impact its stability, solubility, and bioavailability. solitekpharma.comnih.govalfatestlab.commalvernpanalytical.compatheon.com Therefore, the characterization of the solid form of this compound is crucial.

X-Ray Powder Diffraction (XRPD) is the primary technique used to identify the crystalline form of a compound. researchgate.netmdpi.combu.edursc.orgresearchgate.net Each crystalline form (polymorph) will produce a unique diffraction pattern. An amorphous form will not produce sharp peaks but rather a broad halo.

Differential Scanning Calorimetry (DSC) is used to measure the thermal properties of the compound, such as its melting point and enthalpy of fusion. solitekpharma.com Different polymorphs will typically have different melting points. DSC can also be used to detect phase transitions.

Thermogravimetric Analysis (TGA) measures changes in weight as a function of temperature. It is useful for identifying the presence of solvates or hydrates.

| Solid Form | XRPD Characteristic Peaks (2θ) | DSC Onset Melting Point (°C) |

| Polymorph A | 8.5, 12.3, 15.7, 21.1, 25.4 | 185.2 |

| Polymorph B | 9.2, 11.8, 16.9, 22.5, 28.1 | 176.8 |

| Amorphous | Broad halo | Glass transition ~75°C |

This is a hypothetical data table for illustrative purposes.

Studies on sulfonamides have shown that they can exhibit polymorphism, which is influenced by factors such as the substitution pattern on the aromatic ring. nih.govresearchgate.netresearchgate.netmdpi.com The presence of hydrogen bonding groups in this compound, such as the sulfonamide and the pyridin-2-ol moieties, suggests a high likelihood of polymorphism. researchgate.net

Automated and High-Throughput Analytical Platforms for Research Screening

High-throughput screening (HTS) assays for kinase inhibitors typically involve incubating the compound with the target kinase, a substrate, and ATP. nih.govnih.govacs.orgresearchgate.net The activity of the kinase is then measured by quantifying the amount of phosphorylated substrate or the amount of ADP produced. These assays are often performed in 384- or 1536-well plates and are highly automated, allowing for the rapid screening of thousands of compounds. Automated liquid handlers are used for dispensing reagents, and robotic systems move plates between different instruments. Data analysis is also automated to quickly identify "hits" that inhibit the kinase activity.

| Platform Component | Function |

| Automated Liquid Handler | Dispenses compound, enzyme, substrate, and ATP into microplates. |

| Robotic Plate Mover | Transports plates between incubators and readers. |

| Microplate Reader | Detects the assay signal (e.g., fluorescence, luminescence, absorbance). |

| Data Analysis Software | Calculates inhibition percentages and identifies active compounds. |

This is a hypothetical data table for illustrative purposes.

Interdisciplinary Research Perspectives and Future Directions for 5 4 Pyrrolidin 1 Ylsulfonyl Phenyl Pyridin 2 Ol

Integration with Systems Biology and Omics Technologies for Comprehensive Biological Understanding

The integration of 5-(4-(pyrrolidin-1-ylsulfonyl)phenyl)pyridin-2-ol with systems biology and "omics" technologies could provide a holistic understanding of its biological effects. A systems-level approach would move beyond single-target interactions to map the broader cellular pathways and networks modulated by the compound.

Transcriptomics: High-throughput RNA sequencing (RNA-Seq) could be employed to analyze changes in the transcriptome of cells treated with the compound. This could reveal unforeseen off-target effects or identify novel mechanisms of action. For example, differential gene expression analysis might uncover pathways related to cellular stress, metabolism, or inflammation that are perturbed by the compound.

Proteomics: Quantitative proteomics, using techniques such as mass spectrometry, could identify changes in protein expression and post-translational modifications following compound treatment. This could pinpoint specific protein targets and elucidate the downstream consequences of their modulation.

Metabolomics: By analyzing the global metabolic profile of cells or organisms exposed to the compound, metabolomics could shed light on its impact on cellular metabolism. This could be particularly relevant for understanding any potential therapeutic or toxic effects.

A hypothetical study could involve treating a cancer cell line with this compound and performing multi-omics analysis. The resulting data could be integrated to build a comprehensive model of the compound's cellular effects, as illustrated in the table below.

| Omics Technology | Potential Findings with this compound | Example Data Point |

| Transcriptomics (RNA-Seq) | Identification of differentially expressed genes related to apoptosis and cell cycle regulation. | Upregulation of pro-apoptotic gene BAX (Fold Change > 2.0, p < 0.05). |

| Proteomics (Mass Spec) | Alterations in the phosphorylation status of key signaling proteins, such as kinases. | Decreased phosphorylation of a hypothetical kinase Z at a specific tyrosine residue. |

| Metabolomics (LC-MS) | Changes in the levels of key metabolites involved in energy production or biosynthesis. | Reduction in intracellular ATP levels. |

Development as Chemical Biology Probes for Target Validation and Pathway Deconvolution

The structure of this compound makes it a candidate for development into a chemical probe. A well-characterized chemical probe is a small molecule that can be used to study the function of a specific protein or pathway in a cellular or in vivo context.

To be a useful probe, the compound would need to demonstrate high selectivity and potency for a specific biological target. Future research would first need to identify this target, potentially through affinity chromatography-mass spectrometry or computational docking studies.

Once a target is validated, the compound could be modified to create a suite of probes. For example, a "clickable" version with an alkyne or azide (B81097) handle could be synthesized for use in activity-based protein profiling (ABPP) to identify its binding partners in a complex proteome. A fluorescently labeled version could be used for imaging studies to visualize the subcellular localization of its target.

Exploration of Supramolecular Chemistry and Nanotechnology for Research Applications

The aromatic and hydrogen-bonding motifs within this compound suggest its potential use in supramolecular chemistry and nanotechnology.

Supramolecular Assemblies: The pyridin-2-ol moiety can participate in hydrogen bonding, while the phenyl rings can engage in π-π stacking interactions. These non-covalent interactions could be exploited to form well-defined supramolecular structures, such as gels, liquid crystals, or nanotubes. The properties of these materials could be tuned by modifying the chemical structure of the parent compound.

Nanoparticle Functionalization: The compound could be used as a ligand to functionalize the surface of nanoparticles (e.g., gold or quantum dots). The pyrrolidine (B122466) and sulfonyl groups could provide anchor points for attachment, while the pyridin-2-ol moiety could be used for further chemical modifications or to impart specific recognition properties to the nanoparticle surface. Such functionalized nanoparticles could have applications in targeted drug delivery or biomedical imaging.

Emerging Roles in Advanced Materials Science or Other Non-Biological Research Areas

Beyond its biological potential, the chemical structure of this compound suggests possible applications in materials science.

Organic Electronics: The conjugated π-system of the phenyl and pyridin-2-ol rings could impart semiconductor properties to the molecule. Derivatives of this compound could be investigated for their potential use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or organic photovoltaics (OPVs).

Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen and oxygen atoms in the pyridin-2-ol ring are potential coordination sites for metal ions. This could allow for the synthesis of coordination polymers or MOFs. These materials have a wide range of potential applications, including gas storage, catalysis, and chemical sensing.

Future Avenues for Derivatization and Application in Academic Research

The chemical structure of this compound offers multiple sites for chemical modification, opening up numerous avenues for future academic research.

Structure-Activity Relationship (SAR) Studies: A systematic derivatization of the molecule could be undertaken to explore its structure-activity relationships for a given biological target. Modifications could be made to the pyrrolidine ring, the phenyl ring, or the pyridin-2-ol core to optimize potency, selectivity, and pharmacokinetic properties.

Fragment-Based Drug Discovery: The compound itself could be considered a fragment or a starting point for fragment-based drug discovery campaigns. The different moieties of the molecule could be used as building blocks to construct more complex and potent inhibitors for a range of therapeutic targets.

The table below outlines potential derivatization strategies and their research applications.

| Modification Site | Potential Derivatization | Research Application |

| Pyrrolidine Ring | Introduction of substituents, ring expansion/contraction. | Modulate solubility, cell permeability, and target binding. |

| Phenyl Ring | Introduction of electron-donating or -withdrawing groups. | Tune electronic properties and explore SAR. |

| Pyridin-2-ol Core | Alkylation or acylation of the hydroxyl group, substitution at other positions on the ring. | Investigate the role of the hydroxyl group in target binding and create prodrugs. |

Q & A

Q. What are the optimized synthetic routes for 5-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)pyridin-2-ol?

Methodological Answer : The synthesis typically involves coupling a sulfonated phenyl intermediate with a pyridin-2-ol derivative. For example, a reflux reaction in xylene with chloranil (1.4 mmol) for 25–30 hours under nitrogen atmosphere can facilitate cyclization or sulfonation steps, followed by purification via recrystallization from methanol . Alternative protocols may employ Suzuki-Miyaura coupling for aryl-aryl bond formation, with Pd catalysts and boronic acid derivatives. Post-synthetic purification often requires column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the target compound .

Q. How can structural characterization of this compound be performed to confirm its identity?

Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to verify substituent positions. For instance, the pyridin-2-ol moiety exhibits a deshielded hydroxyl proton (~12–14 ppm) and aromatic protons between 6.5–8.5 ppm .

- X-ray Crystallography : Employ SHELX software (e.g., SHELXL for refinement) to resolve crystal structures, particularly for verifying sulfonyl-pyrrolidine geometry and hydrogen bonding interactions .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]) with accuracy <5 ppm to validate the molecular formula .

Q. What solvents and conditions are critical for maintaining stability during storage?

Methodological Answer : The compound is hygroscopic and light-sensitive. Store at 4°C under inert gas (argon or nitrogen) in amber vials. Use anhydrous dimethyl sulfoxide (DMSO) or methanol for dissolution in biological assays, avoiding aqueous buffers with high pH (>8) to prevent hydrolysis of the sulfonyl group .

Advanced Research Questions

Q. How can researchers evaluate the biological activity of this compound against enzyme targets?

Methodological Answer :

- Enzyme Inhibition Assays : Use fluorescence-based or colorimetric assays (e.g., ATPase activity for kinase targets). Pre-incubate the compound (1–100 µM) with the enzyme in buffer (pH 6.5–7.5, ammonium acetate) and measure IC values .

- Receptor Binding Studies : Radioligand displacement assays (e.g., H-labeled ligands) can quantify affinity (K) for receptors like GPCRs. Include controls with structurally related pyrrolidine derivatives (e.g., 1-(pyridin-2-yl)pyrrolidin-3-ol) to assess selectivity .

Q. What computational strategies are effective for predicting the compound’s binding modes?

Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into protein active sites (e.g., sulfonyl group interacting with Arg/Lys residues). Validate with MD simulations (NAMD/GROMACS) to assess stability of binding poses .

- QSAR Modeling : Train models using descriptors like LogP, polar surface area, and sulfonyl group geometry to correlate structural features with activity against datasets from analogous compounds (e.g., 4-fluorophenyl derivatives) .

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

Methodological Answer :

- Variation of Substituents : Synthesize analogs with modified pyrrolidine (e.g., N-methylation) or pyridin-2-ol (e.g., halogenation at position 5) groups. Compare IC values in enzyme assays to identify critical pharmacophores .

- Bioisosteric Replacement : Replace the sulfonyl group with phosphonate or carbonyl moieties and evaluate changes in potency and solubility. Use HPLC (C18 column, 0.1% TFA in water/acetonitrile) to monitor stability .

Q. How should researchers address contradictions in reported biological data for this compound?

Methodological Answer :

- Reproducibility Checks : Validate assay conditions (e.g., buffer pH, incubation time) across labs. For example, discrepancies in IC may arise from variations in ATP concentration (1–10 mM) in kinase assays .

- Metabolite Screening : Use LC-MS/MS to identify degradation products (e.g., hydrolyzed sulfonamide) that may interfere with activity measurements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.